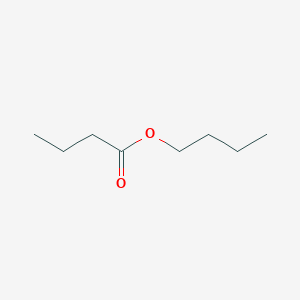
Butyl butyrate
Cat. No. B094250
Key on ui cas rn:
109-21-7
M. Wt: 144.21 g/mol
InChI Key: XUPYJHCZDLZNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04225726
Procedure details


Tin metal supported on silica gel is described as a vapor phase aldol catalyst by Swift, Bozik, and Massota, in Catalysis 15 407 (1969). Swift also describes the vapor phase reaction of n-butyraldehyde with tin metal supported on silica gel in U.S. Pat. No. 3,542,878. The product of the reaction is 2-ethylhexenal in 95 percent selectivity, at 40 percent n-butyraldehyde conversion. Japanese workers have described the simple Tischenko reaction of aldehydes in Japan Kokai No. 76/39,619 using dibutyltin oxide. The products claimed were simple esters, for example, n-butyraldehyde reacted in the presence of dibutyltin oxide to form butylbutyrate in approximately 45 percent yield. The catalyst and process described by this invention produce only traces of simple esters (less than 1 percent).




Name
2-ethylhexenal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[Sn].[CH:2](=[O:6])[CH2:3][CH2:4][CH3:5].[CH2:7]([C:9](=CCCC)[CH:10]=[O:11])[CH3:8].C([Sn](=O)CCCC)CCC>>[CH2:2]([O:6][C:10](=[O:11])[CH2:9][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5] |^3:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn]
|
Step Four
|
Name
|
2-ethylhexenal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C=O)=CCCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)=O
|
Step Six
[Compound]
|
Name
|
aldehydes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
Step Eight
[Compound]
|
Name
|
esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OC(CCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
